Cas no 202595-32-2 (Ethyl 7-hydroxyquinoline-3-carboxylate)

Ethyl 7-hydroxyquinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- ETHYL 7-HYDROXYQUINOLINE-3-CARBOXYLATE
- AMY26543
- CIA59532
- SB70692
- ethyl 7-hydroxy-3-quinoline-carboxylate
- A928664
- AS-39070
- 202595-32-2
- SCHEMBL2202317
- CS-0139433
- MFCD18416643
- BZIKWZHREHOEEN-UHFFFAOYSA-N
- ETHYL7-HYDROXYQUINOLINE-3-CARBOXYLATE
- AKOS027330626
- Ethyl 7-hydroxyquinoline-3-carboxylate
-
- MDL: MFCD18416643
- インチ: 1S/C12H11NO3/c1-2-16-12(15)9-5-8-3-4-10(14)6-11(8)13-7-9/h3-7,14H,2H2,1H3
- InChIKey: BZIKWZHREHOEEN-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CN=C2C=C(C=CC2=C1)O)=O
計算された属性
- 精确分子量: 217.07389321g/mol
- 同位素质量: 217.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 257
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.4
- XLogP3: 2.1
Ethyl 7-hydroxyquinoline-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB480225-250 mg |
Ethyl 7-hydroxyquinoline-3-carboxylate |
202595-32-2 | 250MG |
€499.70 | 2022-06-09 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2492-250MG |
ethyl 7-hydroxyquinoline-3-carboxylate |
202595-32-2 | 95% | 250MG |
¥ 1,498.00 | 2023-03-31 | |
Chemenu | CM228982-1g |
Ethyl 7-hydroxyquinoline-3-carboxylate |
202595-32-2 | 97% | 1g |
$669 | 2021-08-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2492-10G |
ethyl 7-hydroxyquinoline-3-carboxylate |
202595-32-2 | 95% | 10g |
¥ 18,711.00 | 2023-03-31 | |
abcr | AB480225-1 g |
Ethyl 7-hydroxyquinoline-3-carboxylate |
202595-32-2 | 1g |
€1,183.40 | 2022-06-09 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2492-5G |
ethyl 7-hydroxyquinoline-3-carboxylate |
202595-32-2 | 95% | 5g |
¥ 11,226.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2492-250mg |
ethyl 7-hydroxyquinoline-3-carboxylate |
202595-32-2 | 95% | 250mg |
¥1496.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2492-1g |
ethyl 7-hydroxyquinoline-3-carboxylate |
202595-32-2 | 95% | 1g |
¥3739.0 | 2024-04-22 | |
Ambeed | A394997-250mg |
Ethyl 7-hydroxyquinoline-3-carboxylate |
202595-32-2 | 97% | 250mg |
$278.0 | 2024-04-22 | |
1PlusChem | 1P00I49J-250mg |
Ethyl 7-hydroxyquinoline-3-carboxylate |
202595-32-2 | 95% | 250mg |
$345.00 | 2023-12-19 |
Ethyl 7-hydroxyquinoline-3-carboxylate 関連文献
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
2. Back matter
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
Ethyl 7-hydroxyquinoline-3-carboxylateに関する追加情報
Recent Advances in the Study of Ethyl 7-hydroxyquinoline-3-carboxylate (CAS: 202595-32-2) in Chemical Biology and Pharmaceutical Research
Ethyl 7-hydroxyquinoline-3-carboxylate (CAS: 202595-32-2) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel anti-inflammatory, anticancer, and antimicrobial agents. This research brief synthesizes the latest findings on this compound, highlighting its molecular mechanisms, synthetic pathways, and biological activities.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Ethyl 7-hydroxyquinoline-3-carboxylate serves as a crucial precursor in the synthesis of quinoline-based inhibitors targeting protein kinases involved in cancer progression. The study revealed that derivatives of this compound exhibit potent inhibitory effects on specific kinase isoforms, with IC50 values in the nanomolar range. Structural-activity relationship (SAR) analyses further elucidated the importance of the 7-hydroxy and 3-carboxylate moieties in enhancing binding affinity and selectivity.
In the context of antimicrobial research, a recent Bioorganic & Medicinal Chemistry Letters publication (2024) reported the efficacy of Ethyl 7-hydroxyquinoline-3-carboxylate derivatives against multidrug-resistant bacterial strains. The study identified that modifications at the quinoline core, particularly halogen substitutions, significantly improved antibacterial activity against Gram-positive pathogens, including MRSA. Mechanistic studies suggested that these derivatives disrupt bacterial cell membrane integrity and inhibit efflux pump systems, offering a promising strategy to combat antibiotic resistance.
Advancements in synthetic methodologies have also been a focus of recent research. A 2024 Organic Process Research & Development article detailed an optimized, scalable synthesis of Ethyl 7-hydroxyquinoline-3-carboxylate using continuous flow chemistry, achieving an 85% yield with improved purity profiles compared to traditional batch processes. This innovation addresses previous challenges in large-scale production, facilitating further pharmacological investigations and potential industrial applications.
Ongoing preclinical studies are exploring the compound's neuroprotective potential, with preliminary data indicating its ability to modulate oxidative stress pathways in neurodegenerative disease models. Researchers are particularly interested in its dual functionality as both a reactive oxygen species (ROS) scavenger and a metal chelator, properties that may be leveraged in the development of therapies for Alzheimer's and Parkinson's diseases.
As research progresses, Ethyl 7-hydroxyquinoline-3-carboxylate continues to demonstrate remarkable versatility in medicinal chemistry applications. Future directions include the development of targeted drug delivery systems using this scaffold and exploration of its potential in combination therapies. The compound's unique structural features and demonstrated biological activities position it as a valuable asset in the pursuit of novel therapeutic agents across multiple disease areas.
202595-32-2 (Ethyl 7-hydroxyquinoline-3-carboxylate) Related Products
- 2059966-76-4(3-amino-5-methyl-1H-indazole-7-carboxylic acid)
- 16156-56-2(cyclohexyl methanesulfonate)
- 859495-47-9(4-(bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide)
- 844882-19-5(2,2-Dimethyl-1-(1-pyrrolidinylmethyl)propylamine dihydrochloride hydrate)
- 1936404-77-1(2-amino-3-chloro-4-methoxybenzonitrile)
- 2171246-86-7((2S,4S)-4-methoxy-2-(methoxymethyl)-1-(2-methylbut-3-yn-2-yl)pyrrolidine)
- 2034445-51-5(4-Methoxy-1-methyl-5-[[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]carbonyl]-2(1H)-pyridinone)
- 864923-47-7((2E)-3-(4-fluoro-3-nitrophenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1261681-15-5(2-Chloro-4-(2-(trifluoromethyl)phenyl)pyridine)
- 2300978-18-9(3-(4-amino-3-chlorophenyl)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine)
